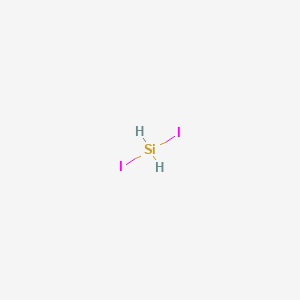

Diiodosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13465-83-3 |

|---|---|

Molecular Formula |

H2I2Si |

Molecular Weight |

283.91 g/mol |

IUPAC Name |

diiodosilane |

InChI |

InChI=1S/H2I2Si/c1-3-2/h3H2 |

InChI Key |

AIHCVGFMFDEUMO-UHFFFAOYSA-N |

SMILES |

[SiH2](I)I |

Canonical SMILES |

[SiH2](I)I |

Other CAS No. |

13760-02-6 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Diiodosilane Chemistry: A Technical Guide to Its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H₂SiI₂), a molecule of fundamental interest in silicon chemistry, has seen a resurgence in applications ranging from semiconductor manufacturing to specialized organic synthesis. To fully appreciate its modern utility, it is crucial to understand its origins. This technical guide delves into the discovery and early research of this compound, providing a detailed account of its initial synthesis, characterization, and the foundational experimental work that paved the way for its contemporary applications. The content herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this reactive silicon compound.

The Seminal Synthesis: Emeléus, Maddock, and Reid (1941)

The first documented synthesis of this compound was reported in 1941 by H. J. Emeléus, A. G. Maddock, and C. Reid.[1][2][3] Their pioneering work involved the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI) using aluminum iodide (AlI₃) as a catalyst. This reaction yielded a mixture of iodosilanes, including monoiodosilane (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).

Experimental Protocol: Synthesis of Mixed Iodosilanes

The following protocol is based on the description of the experiment by Emeléus, Maddock, and Reid.

Objective: To synthesize a mixture of iodosilanes, including this compound, through the catalyzed reaction of silane and hydrogen iodide.

Materials:

-

Silane (SiH₄) gas

-

Hydrogen Iodide (HI) gas

-

Aluminum Iodide (AlI₃) as a solid catalyst

Apparatus: A glass reaction vessel suitable for gas-phase reactions at elevated temperatures, equipped with a means to introduce and circulate gases and to collect condensable products.

Procedure:

-

A mixture of silane and hydrogen iodide gas was passed over a heated aluminum iodide catalyst.

-

The reaction products were passed through a series of cold traps to condense the iodosilane (B88989) mixture.

-

The condensed liquid, a mixture of SiH₃I, SiH₂I₂, SiHI₃, and SiI₄, was then subjected to fractional distillation to separate the components.

Reaction Pathway:

Caption: Synthesis of iodosilanes from silane and hydrogen iodide.

Early Characterization and Physical Properties

The initial characterization of this compound relied on classical analytical methods and the determination of its physical properties. The separation of the iodosilane mixture produced in the initial synthesis was a significant challenge for early researchers.

| Property | Value |

| Molecular Formula | H₂SiI₂ |

| Molecular Weight | 283.91 g/mol |

| Melting Point | -1 °C |

| Boiling Point | 56-60 °C at 25 mmHg |

| Density | 2.834 g/mL at 25 °C |

| Appearance | Colorless liquid |

| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents. |

| Moisture Sensitivity | Reacts extremely rapidly with atmospheric moisture. |

Subsequent Early Synthetic Developments

While the work of Emeléus and his colleagues laid the groundwork, other synthetic methods were explored in the decades that followed. A notable early alternative involved the reaction of phenylsilane (B129415) with iodine. This method offered a different pathway to this compound, avoiding the direct use of highly flammable silane gas.

Experimental Protocol: Synthesis from Phenylsilane and Iodine

Objective: To synthesize this compound from phenylsilane and iodine.

Materials:

-

Phenylsilane (C₆H₅SiH₃)

-

Iodine (I₂)

-

Ethyl acetate (B1210297) (catalytic amount)

Apparatus: A reaction flask equipped with a stirrer, a dropping funnel, and a cooling bath.

Procedure:

-

Iodine is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) in the reaction flask and cooled to a low temperature (e.g., -40 to 0 °C).

-

A solution of phenylsilane and a catalytic amount of ethyl acetate is added dropwise to the iodine solution with stirring.

-

The reaction mixture is allowed to react for a specific period.

-

The resulting mixture is then subjected to vacuum rectification to isolate the this compound product.

Reaction Pathway:

Caption: Synthesis of this compound from phenylsilane and iodine.

Early Spectroscopic Investigations

The advent of spectroscopic techniques in the mid-20th century provided powerful new tools for the characterization of molecules like this compound.

Infrared Spectroscopy

Early infrared (IR) spectroscopic studies of this compound were crucial in determining its molecular structure and vibrational modes. The IR spectra of SiH₂I₂ were recorded in the gaseous, liquid, and solid phases.[4] The key observed bands include those corresponding to the Si-H stretching and bending frequencies, as well as the Si-I stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The development of Nuclear Magnetic Resonance (NMR) spectroscopy provided further insights into the structure of this compound. Early ¹H NMR studies of this compound produced from the iodination of deuterated silane showed a triplet hydrogen resonance, confirming the presence of two hydrogen atoms attached to the silicon atom.[5]

Conclusion

The discovery and early research on this compound chemistry, initiated by the seminal work of Emeléus, Maddock, and Reid, laid a critical foundation for the subsequent exploration and application of this versatile molecule. The initial synthesis, though yielding a mixture of products, demonstrated the feasibility of creating Si-I bonds in silanes. Subsequent developments in synthesis and the application of then-emerging spectroscopic techniques provided a deeper understanding of the structure and properties of this compound. This early work continues to be relevant for modern researchers who utilize this compound in a wide array of chemical transformations.

References

- 1. 68. Derivatives of monosilane. Part II. The iodo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 3. KR102378804B1 - ê³ ìëì ë¤ì´ìì¤ëì¤ëì ì ì¡°íë ë°©ë² - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

Diiodosilane: An In-depth Technical Guide to a Core Silicon Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (SiH₂I₂) is a volatile, colorless liquid that has garnered significant attention as a precursor for the deposition of high-purity silicon-containing thin films. Its high reactivity and ability to enable low-temperature processing make it a valuable tool in the fabrication of advanced semiconductor devices. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis methods, and its applications in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers and professionals in leveraging the unique advantages of this silicon precursor.

Chemical and Physical Properties

This compound is a silicon compound with the molecular formula H₂I₂Si. It is known for its high reactivity, particularly its sensitivity to moisture and air. Proper handling in an inert atmosphere is crucial to prevent decomposition.[1] Key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | H₂I₂Si |

| Molecular Weight | 283.91 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -1 °C |

| Boiling Point | 149-150 °C / 760 mmHg; 56-60 °C / 25 mmHg |

| Density | 2.834 g/mL at 25 °C |

| Flash Point | 38 °C |

| Vapor Pressure | 25 mmHg at 60 °C |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. The two most common routes are the reaction of phenylsilane (B129415) with iodine and the reaction of dichlorosilane (B8785471) with an alkali metal iodide.

Synthesis from Phenylsilane and Iodine

This method involves the reaction of phenylsilane with elemental iodine, typically at low temperatures.[2][3] The reaction proceeds in two stages, with the first stage being the rate-limiting step.[1]

Reaction: C₆H₅SiH₃ + 2I₂ → SiH₂I₂ + C₆H₅I + HI

A detailed experimental protocol for a lab-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound from Phenylsilane and Iodine

Materials:

-

Phenylsilane (C₆H₅SiH₃)

-

Iodine (I₂)

-

Chloroform (CHCl₃, solvent)

-

Ethyl acetate (B1210297) (CH₃COOC₂H₅, catalyst)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Vacuum distillation apparatus

Procedure:

-

Under a nitrogen or argon atmosphere, charge the three-neck flask with a solution of iodine in chloroform.

-

Cool the flask to -40 °C using the low-temperature bath.[4]

-

Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate in a dropping funnel.

-

Slowly add the phenylsilane solution to the cooled iodine solution with vigorous stirring over a period of 2-3 hours, maintaining the temperature at -40 °C.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12 hours.

-

The reaction mixture is then subjected to vacuum rectification.

-

Collect the fraction distilling at 35-40 °C under a pressure of 20 ± 3 mmHg to obtain high-purity this compound.[4]

Synthesis from Dichlorosilane and Alkali Metal Iodide

An alternative route to this compound involves a halide exchange reaction between dichlorosilane and an alkali metal iodide, such as lithium iodide, sodium iodide, or potassium iodide.[2][5] This method avoids the use of phenylsilane and the formation of benzene (B151609) as a byproduct.

Reaction: SiH₂Cl₂ + 2MI → SiH₂I₂ + 2MCl (where M = Li, Na, K)

A general workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

A comparison of the typical outcomes for different synthesis methods is presented in the table below.

| Synthesis Method | Starting Materials | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |

| Phenylsilane & Iodine | Phenylsilane, Iodine | 80-95% | >99% | High yield and purity | Use of expensive and hazardous phenylsilane; formation of benzene byproduct |

| Dichlorosilane & NaI/KI | Dichlorosilane, NaI or KI | 60-90% | >99% | Uses cheaper raw materials; avoids benzene byproduct | May require a catalyst and longer reaction times |

Applications in Thin Film Deposition

This compound is a key precursor in ALD and CVD processes for depositing silicon-containing thin films, particularly silicon nitride (SiNₓ), which is a critical material in semiconductor manufacturing.[6] The relatively weak Si-I bonds facilitate low-temperature decomposition, making it suitable for processes with a limited thermal budget.

Atomic Layer Deposition (ALD)

In ALD, this compound is used in a sequential, self-limiting process to deposit highly conformal and uniform thin films with atomic-level precision.[6] A typical plasma-enhanced ALD (PEALD) cycle for silicon nitride deposition using this compound and a nitrogen plasma source is illustrated below.

Caption: A typical four-step PEALD cycle for silicon nitride deposition.

The properties of the deposited silicon nitride films can be tuned by adjusting the PEALD process parameters. The table below summarizes the effect of different reactant gases on the properties of SiNₓ films deposited using this compound.[7]

| Reactant Gas | Hydrogen Impurity | Film Density | Step Coverage |

| NH₃ | 19% | - | - |

| N₂ | 15% | - | - |

| N₂ with plasma treatment | 11% | 3.21 g/cm³ | - |

| N₂ with He addition | - | - | 99.2% |

Chemical Vapor Deposition (CVD)

In CVD, this compound can be used to deposit silicon and silicon-containing films at higher deposition rates compared to ALD.[6] Plasma enhancement is often employed to generate more reactive silicon radicals, enabling lower deposition temperatures.[8]

The table below presents typical process parameters and resulting film properties for the deposition of silicon nitride films using this compound in a PEALD process.

| Process Parameter | Typical Range/Value | Effect on Film Properties |

| Substrate Temperature | 200 - 400 °C | Affects film density, impurity levels, and stress. |

| Precursor Pulse Time | 0.5 - 5 seconds | Determines the extent of precursor adsorption on the substrate. |

| Reactant Plasma Power | 100 - 500 W | Influences the reactivity of the nitrogen species and film density. |

| Chamber Pressure | 1 - 10 Torr | Affects deposition rate and uniformity. |

| Deposition Rate | 0.5 - 1.5 Å/cycle | Varies with temperature and plasma parameters. |

| Refractive Index | 1.9 - 2.1 | Indicates film stoichiometry and density. |

| Wet Etch Rate (dilute HF) | 1 - 10 nm/min | Correlates with film density and quality. |

| Breakdown Voltage | > 6 MV/cm | A measure of the dielectric strength of the film. |

| Leakage Current Density | < 10⁻⁷ A/cm² at 2 MV/cm | Indicates the insulating quality of the film. |

Reaction Pathways

The deposition of silicon nitride from this compound and a nitrogen plasma source involves a series of surface reactions. A simplified representation of the proposed reaction pathway during a PEALD cycle is shown below.

References

- 1. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]

- 2. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound producing method (2020) | Kimura Naoto [scispace.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2019212808A1 - Method for producing halosilane compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20160115593A1 - Amino(iodo)silane precursors for ald/cvd silicon-containing film applications and methods of using the same - Google Patents [patents.google.com]

- 8. KR20200043896A - this compound producing method - Google Patents [patents.google.com]

Diiodosilane: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of diiodosilane (SiH₂I₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this versatile silicon compound. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis, key reactivity profiles, and safety considerations.

Core Chemical and Physical Properties

This compound is a colorless to yellow liquid that is highly reactive and sensitive to moisture and light. It is a valuable precursor in both organic synthesis and advanced materials science, particularly in the fabrication of semiconductor devices. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₂I₂Si | [1] |

| Molecular Weight | 283.91 g/mol | [1] |

| CAS Number | 13760-02-6 | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 2.834 g/mL at 25 °C | [3] |

| Melting Point | -1 °C | [3] |

| Boiling Point | 149-150 °C (decomposes) | [3] |

| 56-60 °C at 25 mmHg | [2] | |

| Flash Point | 38 °C (100.4 °F) | [3] |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [2] |

| Stability | Sensitive to moisture, air, and light. May heat spontaneously. | [2] |

| Vapor Pressure | Not available | [2] |

| Refractive Index | Not available | |

| Heat of Vaporization | 33.7 kJ/mol | [3] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine. This method is advantageous as it avoids the use of more hazardous reagents and produces this compound in good yield.

Experimental Protocol: Synthesis from Phenylsilane and Iodine

This protocol is based on procedures described in the scientific literature and patents.[4][5][6][7]

Materials:

-

Phenylsilane (C₆H₅SiH₃)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Catalyst (e.g., ethyl acetate)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive chemistry (Schlenk line, etc.)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line is assembled and flame-dried under a stream of inert gas.

-

Reagent Preparation:

-

A solution of iodine is prepared by dissolving the solid in the anhydrous solvent in the reaction flask.

-

Phenylsilane is mixed with a catalytic amount of ethyl acetate (B1210297) and loaded into the dropping funnel.

-

-

Reaction:

-

The iodine solution is cooled to a low temperature (typically between -40 °C and 0 °C) using a cooling bath.

-

The phenylsilane/catalyst mixture is added dropwise to the cooled, stirring iodine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature.

-

The reaction is highly exothermic, and a sudden increase in temperature should be avoided.

-

-

Reaction Monitoring and Work-up:

-

The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.

-

Once the reaction is complete, the mixture is allowed to warm to room temperature.

-

-

Purification:

-

The crude reaction mixture is purified by vacuum distillation.

-

The fraction containing this compound is collected. The boiling point under reduced pressure is a key indicator of the desired product.

-

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a highly reactive compound due to the labile silicon-iodine bonds and the presence of Si-H bonds. Its reactivity makes it a valuable reagent in organic synthesis and a precursor in materials science.

Reactivity with Water (Hydrolysis)

This compound reacts violently with water and moisture in the air.[8][9] This hydrolysis reaction is vigorous and produces hydrogen iodide (HI) and silicon-oxygen compounds, ultimately leading to the formation of silicon dioxide (SiO₂) and hydrogen gas. Due to this reactivity, this compound must be handled under strictly anhydrous and inert conditions.

Reaction Pathway of this compound Hydrolysis

Caption: Simplified hydrolysis pathway of this compound.

Applications in Organic Synthesis

This compound is a powerful reagent in various organic transformations. It can be used for the deoxygenation of alcohols and ethers, and for the reductive iodination of carbonyl compounds.[10] It also serves as a precursor for other organosilicon compounds.

Precursor for Atomic Layer Deposition (ALD)

A significant application of this compound is as a precursor for the deposition of thin films in the semiconductor industry.[3][11] Specifically, it is used in plasma-enhanced atomic layer deposition (PEALD) to grow high-quality silicon nitride (SiNₓ) films at low temperatures.[8] The use of an iodine-based precursor can offer advantages over chlorine-based precursors, such as reduced impurity incorporation and different film properties.

Simplified ALD Cycle for Silicon Nitride Deposition

Caption: ALD cycle for SiNₓ using this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A singlet or a multiplet in the region of other halosilanes. The chemical shift will be influenced by the two iodine atoms. The presence of Si-H coupling would result in satellite peaks.

-

²⁹Si NMR: A signal in the characteristic region for silicon atoms bonded to hydrogen and halogens. The chemical shift would be significantly different from that of silane (B1218182) (SiH₄). The signal would be split into a triplet due to coupling with the two protons, unless proton decoupling is applied.

Researchers are advised to acquire their own NMR data for confirmation of purity and structure.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution by trained personnel in a controlled laboratory environment.[2]

-

Reactivity Hazards: It reacts violently with water, releasing flammable and corrosive gases. It may ignite on contact with air or moisture.

-

Health Hazards: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is harmful if inhaled, swallowed, or in contact with skin.

-

Handling: Always handle this compound in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, is mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere, in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its role as a precursor in the fabrication of advanced materials. A thorough understanding of its chemical properties, synthetic methods, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational overview to assist researchers in their work with this important silicon compound.

References

- 1. unige.ch [unige.ch]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound, 95% | [gelest.com]

- 4. KR20200043896A - this compound producing method - Google Patents [patents.google.com]

- 5. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]

- 6. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. scispace.com [scispace.com]

- 8. avsconferences.org [avsconferences.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Reactivity of Diiodosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (SiH₂I₂), a colorless liquid at room temperature, is a highly reactive and versatile reagent in both organic synthesis and materials science.[1][2] Its utility stems from the labile silicon-iodine bonds, making it an excellent source of silylium-like species and a potent agent for various chemical transformations.[1] This technical guide provides a comprehensive overview of the preliminary investigations into the reactivity of this compound, with a focus on its applications in the conversion of alcohols and the cleavage of ethers, as well as its emerging role in the fabrication of advanced materials. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Core Reactivity and Principles

The reactivity of this compound is primarily attributed to the high polarizability and weakness of the Si-I bond, which makes it susceptible to nucleophilic attack. Furthermore, the silicon atom in SiH₂I₂ is a strong Lewis acid, readily coordinating to oxygen-containing functional groups, thereby activating them for subsequent reactions.[1] This dual character underpins its utility in a range of chemical transformations.

Reactions with Alcohols: Conversion to Iodoalkanes

This compound is an effective reagent for the conversion of alcohols to iodoalkanes.[2] The reaction proceeds under mild conditions and exhibits a unique reactivity profile compared to other common iodinating agents like iodotrimethylsilane (B154268) (TMSI) and hydrogen iodide (HI).

Reactivity Profile

A comparative study of the relative rates of conversion of various alcohols to their corresponding iodides reveals a distinct reactivity order for this compound: secondary alcohols react significantly faster than methanol, which in turn reacts faster than primary alcohols.[2] This is in stark contrast to TMSI and HI, which show a preference for primary alcohols and methanol.[2] This unique selectivity suggests that the reaction with this compound may proceed through a mechanism with partial SN1 character, favored by the strong Lewis acidity of the silicon center.[1][2]

| Alcohol Type | Substrate | Relative Rate of Iodination with this compound |

| Tertiary | tert-Butyl alcohol | >450 |

| Benzylic | Benzyl alcohol | >450 |

| Secondary | Isopropyl alcohol | 54 |

| Secondary | sec-Butyl alcohol | 65 |

| Methanol | Methanol | 0.6 |

| Primary | Ethyl alcohol | 0.3 |

| Primary | n-Butyl alcohol | 0.1 |

Table 1: Relative rates of conversion of various alcohols to iodoalkanes with this compound. The rate of iodination of isopropyl alcohol with TMSI is defined as unity. Data sourced from Keinan, E. et al. J. Org. Chem. 1987, 52, 4846.[2]

Proposed Signaling Pathway for Alcohol Iodination

The reaction is believed to initiate with the coordination of the alcohol's oxygen atom to the silicon atom of this compound, forming an oxonium-like intermediate. This is followed by the nucleophilic attack of an iodide ion. The pathway may exhibit characteristics of both SN1 and SN2 mechanisms depending on the structure of the alcohol.

References

historical synthesis methods for diiodosilane

An In-depth Technical Guide to the Historical Synthesis of Diiodosilane

For Researchers, Scientists, and Drug Development Professionals

This compound (H₂SiI₂) is a versatile reagent and a critical precursor in the semiconductor industry for the deposition of silicon-containing films.[1] Its synthesis has been approached through various methods over the years, each with its own set of advantages and challenges. This document provides a comprehensive overview of the key historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The historical synthesis of this compound can be broadly categorized into three main approaches: the reaction of a silane (B1218182) source with an iodinating agent, halide exchange reactions, and high-temperature reactions.

Reaction of Phenylsilane (B129415) with Iodine

A widely cited method for producing this compound involves the reaction of phenylsilane (PhSiH₃) with elemental iodine (I₂). This reaction is known to produce this compound and benzene (B151609) as a byproduct.[2] While effective, the formation of the carcinogen benzene presents significant challenges for industrial-scale implementation.[3] The reaction is typically catalyzed by a trace amount of a weak Lewis base, such as ethyl acetate.[3][4]

The reaction is exothermic and can be difficult to control, especially in the final stages as the surface area of the solid iodine increases.[5][6] To address these safety and efficiency concerns, various modifications to the process have been developed, including starting the reaction at low temperatures and carefully controlling the temperature throughout the process.[5][7]

Experimental Protocol:

A common laboratory-scale preparation involves mixing phenylsilane and iodine in a 1:1 molar ratio at a low temperature, typically around -20 °C, in the presence of a catalytic amount of ethyl acetate.[3][4]

-

Reaction Setup: A flask equipped with a thermometer, a condenser, a dropping funnel, and a mechanical stirrer is charged with iodine and a solvent like chloroform (B151607).[5]

-

Initial Cooling: The reaction vessel is cooled to a low temperature, for instance, -76 °C using a dry ice/methanol bath.[5]

-

Reactant Addition: A solution of phenylsilane, sometimes mixed with a catalyst like ethyl acetate, is added dropwise to the cooled iodine mixture.[4][5]

-

Temperature Control: After the addition is complete, the temperature is carefully controlled, for example, by keeping it in a range of -100 to +10 °C.[5] In some industrial-scale methods, the reaction mixture is continuously pumped while gradually raising the temperature to ensure a stable reaction.[5][7]

-

Purification: After the reaction is complete, the volatile side products, including benzene and any hydrogen iodide formed, are removed by fractional distillation to yield this compound as a colorless oil.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Phenylsilane:Iodine) | 1:1 | [4] |

| Initial Reaction Temperature | -20 °C to -76 °C | [3][4][5] |

| Catalyst | Ethyl Acetate (catalytic amounts) | [3][4] |

| Yield | Not explicitly stated in all sources, but implied to be effective. | |

| Key Byproduct | Benzene | [3] |

Process Workflow:

Halide Exchange Reactions

Halide exchange reactions offer an alternative route to this compound, avoiding the production of benzene. These methods typically involve the reaction of a chlorosilane, such as dichlorosilane (B8785471) (H₂SiCl₂), with an iodide salt.

The reaction between dichlorosilane and lithium iodide can produce this compound. This reaction can be performed in the absence of a solvent at ambient temperature.[8]

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with lithium iodide powder.[9]

-

Reactant Addition: Dichlorosilane is added to the lithium iodide. The reaction can be carried out in the absence of a solvent.[8]

-

Reaction Conditions: The reaction proceeds at ambient temperature.[8]

-

Purification: The this compound product is separated from the lithium chloride byproduct. Non-coordinating solvents like n-pentane or chloroform can be used to aid in the filtration of the salt byproduct.[8]

To reduce costs associated with lithium iodide, methods utilizing cheaper alkali metal iodides like sodium iodide (NaI) and potassium iodide (KI) have been developed.[10] These reactions are often catalyzed by an amine or a quaternary ammonium (B1175870) salt.[10]

Experimental Protocol:

-

Reaction Setup: A four-neck flask is charged with sodium iodide or potassium iodide, a catalyst (e.g., tetrabutylammonium (B224687) iodide), and a dry solvent (e.g., dichloromethane).[10]

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon).[10]

-

Reactant Addition: Dichlorosilane is added to the mixture at a controlled rate.[10]

-

Reaction Conditions: The mixture is heated and stirred for a specified period, for example, at 40 °C for 18 hours.[10]

-

Purification: After the reaction, the solid byproduct (NaCl or KCl) is filtered off. The filtrate is then subjected to rectification to remove the solvent and isolate the this compound product.[10]

Quantitative Data Summary:

| Parameter | Dichlorosilane + LiI | Dichlorosilane + NaI/KI | Reference |

| Iodide Source | Lithium Iodide | Sodium Iodide or Potassium Iodide | [8][10] |

| Catalyst | Not specified (can be uncatalyzed) | Tetrabutylammonium Iodide (or other amine catalysts) | [10] |

| Solvent | None or non-coordinating (e.g., n-pentane, chloroform) | Dichloromethane (DCM) | [8][10] |

| Reaction Temperature | Ambient | 30-80 °C | [8][10] |

| Reaction Time | Not specified | 8-24 hours | [10] |

| Yield | Not specified | 59.84% - 91.63% | [10] |

Reaction Pathways:

Other Historical Methods

An early method for synthesizing this compound involved the reaction of silane (SiH₄) with hydrogen iodide (HI) in the presence of aluminum iodide (AlI₃) as a catalyst.[2][8] A significant drawback of this method is the formation of a mixture of iodosilanes, including iodosilane (B88989) (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄), which necessitates challenging separation procedures.[3]

Another reported synthesis involves the reaction of diphenylsilane (B1312307) with hydrogen iodide at an elevated temperature of 240 °C.[11]

Concluding Remarks

The synthesis of this compound has evolved from early methods that produced mixtures of products to more selective and industrially viable processes. The reaction of phenylsilane with iodine, despite the drawback of benzene formation, has been a cornerstone in the production of this compound. More recent developments in halide exchange reactions, particularly those utilizing cost-effective iodide sources, represent a significant advancement in the safe and economical production of this important silicon precursor. The choice of synthesis method depends on various factors, including the desired purity, scale of production, and safety considerations.

References

- 1. nbinno.com [nbinno.com]

- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. This compound | 13760-02-6 [chemicalbook.com]

- 5. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]

- 6. US11072534B2 - this compound producing method - Google Patents [patents.google.com]

- 7. This compound producing method (2020) | Kimura Naoto [scispace.com]

- 8. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 9. CN113195506A - Preparation of triiodosilane - Google Patents [patents.google.com]

- 10. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

In-Depth Technical Guide to Diiodosilane (CAS Number 13760-02-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Diiodosilane (CAS 13760-02-6), a versatile reagent in organic synthesis and a key precursor in semiconductor manufacturing. It includes a summary of its properties, a list of suppliers, detailed experimental protocols for its key applications, and visualizations of reaction pathways and deposition workflows.

Core Properties of this compound

This compound, with the chemical formula H₂I₂Si, is a colorless to pale yellow or pink liquid.[1][2] It is a highly reactive compound, particularly sensitive to moisture, and is a valuable tool for chemists in various fields.[2]

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | H₂I₂Si | [2] |

| Molecular Weight | 283.91 g/mol | [1] |

| CAS Number | 13760-02-6 | [1][2] |

| Appearance | Colorless to pale yellow or pink liquid | [1][2] |

| Melting Point | -1 °C | |

| Boiling Point | 150 °C / 302 °F | |

| Density | 2.834 g/mL at 25 °C | |

| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents. |

Commercial Suppliers

This compound is available from various chemical suppliers, typically in purities ranging from 95% to over 99%. It is often supplied with a copper stabilizer.

| Supplier | Purity/Grade | Notes |

| Gelest, Inc. | 95% | --- |

| CymitQuimica | 95%, 99% | --- |

| Watson International Limited | 99.9+% | --- |

| Dockweiler Chemicals GmbH | ALD/CVD precursor grade | --- |

| Ningbo Inno Pharmchem Co., Ltd | --- | Manufacturer and supplier |

| Sigma-Aldrich | Contains copper as stabilizer | --- |

| GM Chemical | 99.0% min | --- |

| TNJ Chemical | 99.0% min | --- |

| Dakenchem | --- | Professional supplier |

| Gentaur Genprice | --- | Lab reagent |

| Henan Tianfu Chemical | --- | --- |

Applications in Organic Synthesis

This compound is a potent reagent for several key transformations in organic synthesis, including the conversion of alcohols to iodoalkanes, the cleavage of ethers, the synthesis of acyl iodides from carboxylic acid derivatives, and the conversion of carbamates to ureas.

Reaction Pathways

Experimental Protocols

1. General Procedure for the Conversion of Alcohols to Iodoalkanes

Methodology based on comparative reactivity studies.

Materials:

-

Alcohol (substrate)

-

This compound (DIS)

-

Deuterated chloroform (B151607) (CDCl₃) as solvent

-

NMR tube

Procedure:

-

Prepare a solution of this compound (0.3 mmol) in deuterated chloroform (0.5 mL) within an NMR tube.

-

To this solution, add the desired alcohol (0.2 mmol) at room temperature.

-

Monitor the progress of the reaction directly by Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the alcohol to the corresponding iodoalkane can be quantified by integrating the characteristic signals of the starting material and the product.

2. General Procedure for the Synthesis of Acyl Iodides from Carboxylic Acids

This transformation is noted to be significantly accelerated by the presence of iodine.

Materials:

-

Carboxylic acid (or ester, lactone, acyl chloride, or anhydride)

-

This compound (DIS)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative in an anhydrous solvent.

-

Add a catalytic amount of iodine to the solution.

-

Add this compound to the reaction mixture. The reaction is typically carried out at room temperature.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting acyl iodide is highly reactive and is often used in situ for subsequent reactions.

3. General Procedure for the Conversion of Carbamates to Ureas via Isocyanates

This method is particularly useful for N-Boc protected amines and proceeds under mild conditions.

Materials:

-

Carbamate (e.g., N-Boc-amine)

-

This compound (DIS)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

Amine (for trapping the isocyanate)

-

Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carbamate and Hünig's base in anhydrous methylene chloride.

-

Cool the solution to a low temperature (e.g., -30 °C to -5 °C).

-

Slowly add this compound to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Once the formation of the isocyanate is complete (as can be monitored by IR spectroscopy by the appearance of a strong absorption around 2250-2275 cm⁻¹), add the desired amine to the reaction mixture to form the urea.

-

After the reaction is complete, the mixture is typically quenched with a suitable reagent and the urea product is isolated and purified using standard techniques such as extraction and chromatography.

Applications in Semiconductor Manufacturing

This compound is a crucial precursor for the deposition of silicon-containing thin films in the semiconductor industry, primarily through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Its use allows for the formation of high-purity silicon nitride and silicon carbide films at relatively low temperatures.[1]

Deposition Workflows

Experimental Protocols

1. General Procedure for Chemical Vapor Deposition (CVD)

This is a generalized protocol; specific parameters will vary based on the desired film and equipment.

Materials:

-

Substrate (e.g., silicon wafer)

-

This compound (precursor)

-

Co-reactant gas (e.g., ammonia (B1221849) for silicon nitride)

-

Inert carrier gas (e.g., nitrogen, argon)

Procedure:

-

Place the substrate into the CVD reactor chamber.

-

Heat the substrate to the desired deposition temperature.

-

Introduce a continuous flow of the volatile this compound precursor, often diluted with an inert carrier gas, into the reaction chamber.

-

Simultaneously introduce the co-reactant gas.

-

The precursors react on the hot substrate surface, leading to the deposition of the thin film.

-

Volatile by-products are continuously removed from the chamber by the gas flow.

-

The deposition is terminated by stopping the flow of precursors.

2. General Procedure for Atomic Layer Deposition (ALD)

ALD is a cyclic process, and the number of cycles determines the film thickness.

Materials:

-

Substrate

-

This compound (precursor)

-

Co-reactant (e.g., ammonia vapor)

-

Inert purge gas (e.g., nitrogen)

Procedure (One Cycle):

-

Pulse A (this compound): Introduce a pulse of this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.

-

Purge A: Purge the reactor with an inert gas to remove any unreacted this compound and by-products from the gas phase.

-

Pulse B (Co-reactant): Introduce a pulse of the co-reactant vapor into the reactor. The co-reactant reacts with the surface-adsorbed this compound species to form a monolayer of the desired material.

-

Purge B: Purge the reactor with the inert gas to remove unreacted co-reactant and by-products.

-

Repeat this four-step cycle until the desired film thickness is achieved.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Diiodosilane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diiodosilane (SiH₂I₂), a colorless liquid, is a powerful and versatile reagent in modern chemistry, distinguished by the high Lewis acidity of its silicon center and the nucleophilicity of its iodide ligands.[1] Its primary utility stems from its oxophilic nature, making it exceptionally effective for the cleavage of carbon-oxygen bonds in ethers, esters, and acetals, and for the activation of carbonyl groups.[1][2] While its application as a precursor for depositing silicon-containing thin films in the semiconductor industry is a major driver of its industrial production, its role in fine chemical synthesis is of significant interest to researchers in organic and medicinal chemistry.[3] This guide provides an in-depth analysis of the fundamental reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical professionals.

Physicochemical and Spectroscopic Properties

This compound is a reactive and moisture-sensitive compound that requires careful handling.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13760-02-6 | [4] |

| Molecular Formula | H₂I₂Si | [4] |

| Molecular Weight | 283.91 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 2.834 g/mL at 25 °C | [1] |

| Melting Point | -1 °C | [1] |

| Boiling Point | 153.7 °C at 760 mmHg; 56-60 °C at 25 mmHg | [1] |

| Flash Point | 38 °C (101 °F) | [1] |

| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. | [1] |

| Reactivity | Reacts rapidly with water, alcohols, and other protic solvents. | [1] |

| Spectroscopy | 29Si NMR spectral data is available. | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine.[2] This reaction proceeds in two main stages and is catalyzed by trace amounts of oxygen-containing organic compounds, such as ethyl acetate.[2]

Mechanism:

-

Hydride-Iodide Exchange: Phenylsilane reacts with iodine in a step catalyzed by Lewis bases (e.g., ethyl acetate) to form phenyliodosilane and hydrogen iodide (HI).[2]

-

Protonolysis: The generated HI then reacts with phenyliodosilane to produce this compound and benzene (B151609) via the cleavage of the phenyl-silicon bond.[2]

References

Diiodosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodosilane (SiH₂I₂) is a highly reactive inorganic compound with significant applications in organic synthesis and as a precursor in the semiconductor industry. Its utility stems from the labile silicon-iodine bonds, which facilitate a range of chemical transformations. This document provides an in-depth overview of the molecular formula, structure, physicochemical properties, and synthesis of this compound, intended for a technical audience. Detailed experimental protocols for its preparation are provided, alongside visualizations of the synthetic pathways.

Molecular Formula and Structure

The molecular formula of this compound is SiH₂I₂ .[1][2][3] It consists of a central silicon atom covalently bonded to two hydrogen atoms and two iodine atoms. The molecule possesses C₂ᵥ symmetry.

Molecular Geometry

The geometry of this compound has been determined experimentally through gas electron diffraction studies. The key structural parameters are summarized in the table below. The molecule adopts a tetrahedral arrangement around the central silicon atom.

| Parameter | Value | Method |

| Si-I Bond Length | 2.423 (3) Å | Gas Electron Diffraction[1][2][4] |

| I-Si-I Bond Angle | 110.8 (4)° | Gas Electron Diffraction[1][2][4] |

| Si-H Bond Length | 1.475 (21) Å | Isotopic Substitution[5] |

| I-Si-H Bond Angle | 105.9 (19)° | Isotopic Substitution[5] |

Note: Numbers in parentheses represent the uncertainty in the final digits.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][6] It is a dense and highly reactive compound, sensitive to moisture, air, and light.[7] For long-term storage, it is recommended to keep it under a nitrogen atmosphere, refrigerated, and protected from light.[8] It is often stabilized with metallic copper.[8]

| Property | Value |

| Identifiers | |

| CAS Number | 13760-02-6[1][2][3] |

| Molecular Weight | 283.91 g/mol [1][2] |

| Physical Properties | |

| Appearance | Colorless liquid[1][6] |

| Density | 2.834 g/mL at 25 °C[1][2] |

| Melting Point | -1 °C[1][5] |

| Boiling Point | 56-60 °C at 25 mmHg[1][2] |

| Flash Point | 38 °C (101 °F)[1][8] |

| Spectroscopic Data | |

| Symmetric Si-H stretching | 2200 cm⁻¹ (IR)[6] |

| Antisymmetric Si-H stretching | 2152 cm⁻¹ (IR)[6] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the reaction of a silane (B1218182) with a source of iodine. Below are detailed protocols for two established methods.

Synthesis from Phenylsilane (B129415) and Iodine

This method involves the reaction of phenylsilane with elemental iodine, often in the presence of a catalyst such as ethyl acetate (B1210297). The reaction is exothermic and requires careful temperature control.

Materials:

-

Phenylsilane (C₆H₅SiH₃)

-

Iodine (I₂)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Reaction vessel equipped with a thermometer, condenser, dropping funnel, and mechanical stirrer

-

Nitrogen or Argon source for inert atmosphere

-

Cooling bath (e.g., dry ice/methanol)

-

Vacuum distillation apparatus

Procedure:

-

Under a nitrogen atmosphere, charge the reaction vessel with the anhydrous solvent and iodine.[7]

-

Cool the mixture in the reaction vessel to a low temperature, typically between -76°C and -20°C.[7][8]

-

Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.

-

Slowly add the phenylsilane solution to the cooled iodine mixture via the dropping funnel while stirring vigorously. Maintain the low temperature throughout the addition to control the exothermic reaction.[7]

-

After the addition is complete, the reaction mixture may be allowed to warm gradually.

-

The reaction produces this compound and benzene (B151609) as a byproduct.

-

The volatile components, including the solvent and benzene, are removed by fractional distillation.

-

The this compound product is then purified by vacuum distillation, collecting the fraction at 35-40 °C under 20 mmHg.[3]

Caption: Synthesis of this compound from Phenylsilane and Iodine.

Synthesis via Halide Exchange

An alternative route to this compound involves a halide exchange reaction, typically starting from dichlorosilane (B8785471). This method avoids the production of the carcinogenic byproduct benzene.

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

Sodium iodide (NaI) or Potassium iodide (KI)[9]

-

Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)

-

Amine catalyst (e.g., tetrabutylammonium (B224687) iodide)[9]

-

Reaction vessel with inert atmosphere capabilities

-

Low-temperature condenser

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Under a nitrogen or argon atmosphere, charge the reaction vessel with sodium iodide, the amine catalyst, and the anhydrous solvent.[10]

-

Cool the mixture using a low-temperature bath (e.g., -10°C).[10]

-

Slowly add dichlorosilane to the cooled and stirred mixture. The rate of addition should be controlled to manage the reaction.[10]

-

After the addition is complete, the reaction mixture is heated and stirred for a prolonged period (e.g., 8-24 hours at 30-80°C) to drive the reaction to completion.[9]

-

Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

-

The filtrate, containing this compound and the solvent, is then subjected to vacuum distillation to remove the solvent and purify the this compound product.[10]

Caption: Synthesis of this compound via Halide Exchange.

Applications

This compound is a versatile reagent in organic chemistry and a valuable precursor in materials science.

-

Organic Synthesis: It is a strong, oxophilic Lewis acid used to convert alcohols, ethers, and acetals to iodoalkanes.[8] It can also convert carboxylic acid derivatives to acyl iodides and acts as a mild reducing agent.[8]

-

Semiconductor Industry: this compound is used as a silicon precursor for the deposition of silicon-containing films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[11] The relatively weak Si-I bond allows for lower decomposition temperatures, which is advantageous for processing on temperature-sensitive substrates.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

It is flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[12]

-

It is harmful if swallowed, inhaled, or in contact with skin.[12]

-

It causes severe skin burns and eye damage.[12]

-

Appropriate personal protective equipment (PPE), including face shields, gloves, and respirators, should be worn when handling this compound.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Cas 13760-02-6,this compound | lookchem [lookchem.com]

- 3. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Gas phase structure of this compound SiH 2 I 2-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]

- 8. This compound | 13760-02-6 [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. KR20200043896A - this compound producing method - Google Patents [patents.google.com]

- 12. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride using Diiodosilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a silicon precursor for the atomic layer deposition (ALD) of high-quality silicon nitride (SiNₓ) thin films. The information is targeted towards professionals in research and development who require precise control over thin film deposition for advanced applications.

Introduction to this compound in SiNₓ ALD

This compound has emerged as a promising precursor for the low-temperature deposition of silicon nitride films.[1] Traditional methods like chemical vapor deposition (CVD) often require high temperatures (>700 °C), which can be detrimental to sensitive substrates and complex device structures.[2][3] Plasma-enhanced atomic layer deposition (PEALD) using this compound offers a viable alternative, enabling the growth of high-purity, conformal SiNₓ films at significantly lower temperatures.[1][2] The use of an iodine-based precursor can circumvent issues associated with chlorine and carbon impurities often found with other precursors.[2]

Key Advantages of this compound for SiNₓ ALD:

-

Low Deposition Temperatures: Enables processing at temperatures below 400 °C, making it compatible with a wider range of substrates and devices.[1]

-

High Purity Films: The clean decomposition of this compound can lead to SiNₓ films with low levels of contaminants.

-

Excellent Conformality: ALD processes using this compound can achieve excellent step coverage, which is crucial for coating complex, three-dimensional nanostructures.[2]

-

Tunable Film Properties: Film characteristics such as density, hydrogen content, and etch resistance can be controlled by adjusting process parameters.[2]

Quantitative Data Summary

The following tables summarize the key process parameters and resulting film properties for SiNₓ deposition using this compound, based on available research.

Table 1: PEALD Process Parameters for SiNₓ using this compound

| Parameter | Value/Range | Notes |

| Silicon Precursor | This compound (SiH₂I₂) | - |

| Nitrogen Source | N₂ or NH₃ plasma | N₂ plasma is preferred for lower hydrogen content.[2] |

| Deposition Temperature | < 400 °C | Lower temperatures are a key advantage of this process.[1] |

| Plasma Treatment | Post-deposition plasma | Can be used to densify the film and reduce impurities.[2] |

| Additive Gas | Helium (He) | A small amount added to N₂ can improve step coverage.[2] |

Table 2: Film Properties of PEALD SiNₓ Deposited with this compound

| Property | Value | Deposition Conditions/Notes |

| Density | 3.21 g/cm³ | After plasma treatment.[2] |

| Hydrogen Content | 19% | Using NH₃ plasma.[2] |

| 15% | Using N₂ plasma.[2] | |

| 11% | Using N₂ plasma followed by a densifying plasma treatment.[2] | |

| Step Coverage | 99.2% | With the addition of He to the N₂ plasma.[2] |

| Wet Etch Rate | < 5 nm/min | In 0.5% aqueous HF. |

Experimental Protocols

The following protocols provide a general framework for the deposition of SiNₓ films using this compound in a PEALD reactor. Researchers should optimize these parameters for their specific equipment and application.

Protocol 1: General PEALD of SiNₓ using this compound and N₂ Plasma

Objective: To deposit a high-density, low-hydrogen content silicon nitride film.

Materials and Equipment:

-

PEALD reactor equipped with a plasma source.

-

This compound (SiH₂I₂) precursor, maintained at a constant temperature to ensure stable vapor pressure.

-

High-purity nitrogen (N₂) and argon (Ar) gas.

-

Substrate for deposition (e.g., silicon wafer).

Procedure:

-

Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrate into the ALD reactor.

-

Reactor Conditions:

-

Set the substrate temperature to the desired value (e.g., 300-400 °C).

-

Maintain a constant chamber pressure suitable for plasma operation.

-

-

ALD Cycle: Repeat the following steps for the desired number of cycles to achieve the target film thickness.

-

Step 1: SiH₂I₂ Pulse: Introduce this compound vapor into the reactor. The precursor will adsorb on the substrate surface in a self-limiting manner.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts from the chamber.

-

Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed this compound layer to form silicon nitride.

-

Step 4: Purge: Purge the reactor with an inert gas to remove any remaining reactants and byproducts.

-

-

(Optional) Post-Deposition Annealing/Plasma Treatment: After the deposition is complete, an in-situ annealing step or an additional plasma treatment can be performed to further densify the film and reduce impurities.[2]

Visualizations

Diagram 1: PEALD Cycle for Silicon Nitride using this compound

The following diagram illustrates the sequential steps in a typical PEALD cycle for depositing SiNₓ using SiH₂I₂ and a nitrogen plasma source.

Diagram 2: Experimental Workflow for SiNₓ Deposition and Characterization

This flowchart outlines the typical workflow for a research project focused on depositing and characterizing SiNₓ films using this compound.

References

Application Notes and Protocols for Diiodosilane in Chemical Vapor Deposition (CVD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films. This compound is a valuable precursor for depositing high-purity films, such as silicon nitride (Si₃N₄) and silicon carbide (SiC), at relatively low temperatures, making it suitable for applications in semiconductor manufacturing and for creating protective or dielectric layers.[1][2][3]

Precursor Properties and Handling

This compound is a colorless liquid that serves as an excellent source of silicon for CVD and atomic layer deposition (ALD) processes.[1] Its reactivity allows for the generation of highly reactive silicon radicals, particularly in plasma-enhanced CVD (PECVD), facilitating the efficient deposition of thin films with controlled properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | SiH₂I₂ |

| Molecular Weight | 283.91 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 149-150 °C |

| Melting Point | -1 °C |

| Density | 2.834 g/cm³ |

Safety and Handling Precautions:

This compound is a reactive and hazardous chemical that requires careful handling in a controlled environment.

-

Reactivity: It reacts with water and moisture, so it must be handled under an inert atmosphere (e.g., nitrogen or argon).[4][5][6][7]

-

Flammability: this compound is a flammable liquid and vapor.[5][8] Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use spark-proof tools and explosion-proof equipment.[5][6]

-

Toxicity and Corrosivity: It is harmful if inhaled, in contact with skin, or if swallowed, and it can cause burns.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and amines.[4][5]

Chemical Vapor Deposition Applications

This compound is primarily used for the deposition of silicon nitride films, which are crucial as passivation layers, dielectric materials, and protective coatings in microelectronics.[9] It is also a precursor for silicon carbide and other silicon-containing films. A key advantage of using this compound is the ability to deposit high-quality films at lower temperatures compared to traditional silicon precursors like dichlorosilane, which often requires temperatures above 700°C.[2]

Silicon Nitride (Si₃N₄) Deposition

This compound can be used in both thermal and plasma-enhanced CVD to deposit silicon nitride films. The use of a nitrogen source, such as ammonia (B1221849) (NH₃) or nitrogen (N₂), is required.

Table 2: Process Parameters for this compound CVD of Silicon-Containing Films

| Parameter | Thermal CVD | PECVD/PE-ALD |

| Precursor | This compound (SiH₂I₂) | This compound (SiH₂I₂) |

| Co-reactant | Ammonia (NH₃) | Ammonia (NH₃) or Nitrogen (N₂) |

| Temperature | 200 - 600 °C[9] | 100 - 650 °C[9] |

| Pressure | 10 mTorr - 20 Torr[9] | 10 mTorr - 20 Torr[9] |

| Precursor Vapor Pressure | > 10 Torr | Not specified |

Table 3: Reported Film Properties for Silicon Nitride using this compound Precursor (PE-ALD)

| Property | With NH₃ | With N₂ | With N₂ and Plasma Treatment |

| Hydrogen Impurity | 19% | 15% | 11% |

| Film Density | Not specified | Not specified | 3.21 g/cm³ |

Data from a study on plasma-enhanced atomic layer deposition, a process closely related to PECVD.[10]

Experimental Protocols

The following are generalized protocols for thermal CVD and PECVD of silicon nitride using this compound. Actual parameters will need to be optimized for the specific CVD reactor and desired film properties.

General Experimental Workflow

Caption: General workflow for a CVD process using this compound.

Protocol for Thermal CVD of Silicon Nitride

-

Substrate Preparation: Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Reactor Preparation: Ensure the CVD reactor is clean and perform a leak check to ensure vacuum integrity.

-

Loading: Load the cleaned substrate into the reaction chamber.

-

Pump Down: Evacuate the chamber to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

-

Heating: Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).

-

Precursor Delivery:

-

Heat the this compound source to a temperature that provides a vapor pressure of at least 10 Torr.[9]

-

Introduce the this compound vapor into the reaction chamber at a controlled flow rate.

-

Simultaneously introduce the nitrogen source gas (e.g., ammonia) at a specific SiH₂I₂:NH₃ flow ratio.

-

-

Deposition: Maintain the temperature, pressure, and gas flow rates for the desired deposition time to achieve the target film thickness.

-

Post-Deposition:

-

Stop the precursor and co-reactant gas flows.

-

Purge the reactor with an inert gas (e.g., N₂ or Ar).

-

Turn off the heater and allow the substrate to cool down under vacuum or in an inert atmosphere.

-

-

Unloading: Once at room temperature, vent the chamber and unload the coated substrate.

-

Characterization: Analyze the deposited film for thickness, refractive index, composition, and other properties using techniques like ellipsometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS).

Protocol for Plasma-Enhanced CVD (PECVD) of Silicon Nitride

The PECVD process is similar to the thermal CVD protocol but includes a plasma generation step to enhance the reaction at lower temperatures.

-

Follow steps 1-5 of the thermal CVD protocol. The deposition temperature for PECVD can be lower (e.g., 200-400 °C).

-

Precursor and Gas Introduction: Introduce the this compound vapor and the nitrogen source gas (NH₃ or N₂) into the chamber.

-

Plasma Ignition: Apply radio frequency (RF) power to the electrodes in the reaction chamber to generate a plasma. The plasma decomposes the precursor and co-reactant gases into reactive species.

-

Deposition: The reactive species adsorb on the substrate surface and react to form a silicon nitride film.

-

Follow steps 8-10 of the thermal CVD protocol.

Reaction Mechanism

The exact reaction mechanism for this compound in CVD is complex and can involve both gas-phase and surface reactions. In general, the process involves the thermal or plasma-assisted decomposition of this compound to produce reactive silicon-containing species.

Caption: Conceptual reaction pathway for silicon nitride CVD from this compound.

In this proposed mechanism, this compound and the nitrogen source (ammonia) are introduced into the CVD reactor. Energy from heat (in thermal CVD) or plasma (in PECVD) causes the decomposition of these precursors into highly reactive radical species. These radicals then adsorb onto the substrate surface, where they react to form the solid silicon nitride film. Gaseous byproducts, such as hydrogen iodide (HI) and hydrogen (H₂), are desorbed from the surface and removed by the vacuum system.

Conclusion

This compound is a versatile and effective precursor for the chemical vapor deposition of high-quality silicon-containing thin films, particularly silicon nitride, at lower temperatures than traditional methods. Its use in both thermal and plasma-enhanced CVD processes offers precise control over film properties. Proper safety precautions are essential when handling this reactive compound. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize their this compound-based CVD processes for various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. EP0262980A2 - Method of forming semiconducting amorphous silicon films from the thermal decomposition of dihalosilanes - Google Patents [patents.google.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. nbinno.com [nbinno.com]

- 7. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Diiodosilane-Based Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the deposition of high-quality silicon-containing thin films, particularly silicon nitride (SiNₓ), using diiodosilane (SiH₂I₂) as a silicon precursor. This method is primarily based on Plasma-Enhanced Atomic Layer Deposition (PEALD), a technique offering atomic-level control over film thickness and excellent conformality, making it highly suitable for applications in semiconductor manufacturing, medical devices, and advanced materials research.[1][2] this compound is a key precursor for developing next-generation semiconductor chips that require highly conformal silicon nitride thin films with low thermal budgets.[3]

Overview of this compound-Based Deposition

This compound is a valuable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon-based films.[1][2] Its chemical structure allows for the efficient generation of reactive silicon species, facilitating the deposition of uniform and dense films at relatively low temperatures.[1][4] This is particularly advantageous for applications where thermal budget constraints are critical. The use of plasma enhancement in the ALD process (PEALD) further allows for the deposition of high-purity films with controlled properties, such as silicon nitride and silicon carbide, which are essential for passivation layers, dielectric materials, and protective coatings in microelectronics.[1]

Experimental Data

The following table summarizes key quantitative data for silicon nitride thin films deposited using this compound in a PEALD process. The parameters and resulting film properties are compiled from various sources to provide a comparative overview.

| Parameter | Value | Resulting Film Properties | Reference |

| Deposition Temperature | 200 - 500 °C | Influences film density and impurity levels. Higher temperatures generally lead to denser films. | [3] |

| Process Pressure | 0.6 - 20 Torr | Affects plasma characteristics and deposition rate. | [3] |

| Plasma Power | 300 - 500 W | Controls the generation of reactive nitrogen species. | [3] |

| Film Density | ~3.21 g/cm³ | High density indicates good film quality. | [3] |

| Hydrogen (H) Impurity | 11 - 19% | Lower hydrogen content is generally desirable for better electrical and mechanical properties. Using N₂ plasma instead of NH₃ can reduce H concentration. | [3] |

| Step Coverage | > 95% | Excellent conformality on high-aspect-ratio structures. | [1] |

Experimental Protocol: PEALD of Silicon Nitride

This protocol outlines a typical PEALD process for depositing silicon nitride thin films using this compound and a nitrogen plasma.

3.1. Materials and Equipment

-

Silicon Precursor: High-purity this compound (SiH₂I₂)

-

Nitrogen Source: High-purity nitrogen (N₂) gas

-

Carrier/Purge Gas: High-purity argon (Ar) or nitrogen (N₂) gas

-

Substrate: Silicon wafer or other suitable substrate

-

Deposition System: PEALD reactor equipped with a plasma source

3.2. Pre-Deposition Procedure

-

Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Dry the substrate thoroughly before loading it into the reactor.

-

System Bake-out: Bake out the PEALD reactor at a temperature higher than the deposition temperature to remove any adsorbed water and other volatile contaminants from the chamber walls.

-

Precursor Handling: this compound is sensitive to moisture and air. Handle the precursor in an inert atmosphere (e.g., a glovebox) and ensure the precursor delivery lines are properly purged.

-

Leak Check: Perform a leak check of the reactor and gas delivery lines to ensure system integrity.

3.3. Deposition Parameters

The following are representative parameters for a SiH₂I₂-based PEALD process for silicon nitride. These may require optimization based on the specific reactor configuration and desired film properties.

| Parameter | Setpoint |

| Substrate Temperature | 300 °C |

| This compound Source Temperature | Maintained to achieve a vapor pressure of at least 10 Torr |

| Reactor Pressure | 1 Torr |

| Plasma Power (RF) | 500 W |

| Carrier Gas (Ar) Flow Rate | 50 sccm |

| Nitrogen (N₂) Flow Rate | 100 sccm |

3.4. PEALD Cycle Sequence

One PEALD cycle consists of four sequential steps:

-

This compound Pulse (0.5 - 2 seconds): Introduce this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.

-

Purge 1 (5 - 10 seconds): Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted this compound and gaseous byproducts.

-

Nitrogen Plasma Pulse (5 - 10 seconds): Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species react with the adsorbed this compound on the substrate surface to form a layer of silicon nitride.

-

Purge 2 (5 - 10 seconds): Purge the reactor with an inert gas to remove any unreacted nitrogen species and gaseous byproducts from the reaction.

Repeat this cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.0 Å/cycle.

3.5. Post-Deposition

-

Cool down the reactor to room temperature under an inert gas flow.

-

Remove the coated substrate from the reactor.

-

Characterize the deposited film for thickness, refractive index, composition, and other relevant properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for this compound-based PEALD.

4.2. Signaling Pathway Analogy: Self-Limiting Surface Reactions

This diagram illustrates the concept of self-limiting reactions in ALD, analogous to a signaling pathway where each step must be completed before the next can be initiated.

Caption: Self-limiting surface reactions in an ALD cycle.

References

Application Notes and Protocols for Diiodosilane in Semiconductor Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H₂SiI₂) is a volatile, colorless liquid precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high reactivity and lower thermal budget requirements make it a compelling alternative to traditional silicon precursors, particularly for the fabrication of next-generation semiconductor devices where precise control over film thickness and conformality is paramount. These application notes provide a comprehensive overview of the use of this compound in semiconductor manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in leveraging this precursor for advanced applications.

Key Applications

This compound is primarily employed as a silicon precursor in the following semiconductor manufacturing processes:

-